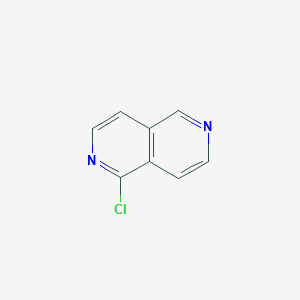

1-Chloro-2,6-naphthyridine

Descripción general

Descripción

1-Chloro-2,6-naphthyridine (1CN) is an important compound in the field of organic chemistry. It is a heterocyclic aromatic compound containing a five-membered ring of carbon atoms, with one chlorine atom, and two nitrogen atoms. 1CN is an important intermediate for the synthesis of a variety of organic compounds and has been studied extensively for its use in medicinal and industrial applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Application Summary

1-Chloro-2,6-naphthyridine compounds have shown significant importance in medicinal chemistry due to their biological activities. They are involved in the synthesis of various pharmacologically active molecules.

Methods of Application

The compounds are synthesized using various chemical reactions, including cross-coupling reactions, modifications of side chains, and formation of metal complexes. The specific conditions, such as temperature, solvents, and catalysts, are meticulously controlled to achieve the desired product.

Results and Outcomes

The synthesized 1-Chloro-2,6-naphthyridine derivatives exhibit a range of biological activities, including anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties .

Organic Synthesis

Application Summary

In organic synthesis, 1-Chloro-2,6-naphthyridine serves as a versatile intermediate for constructing complex molecular structures due to its reactivity with electrophilic or nucleophilic reagents.

Methods of Application

The compound undergoes various organic reactions, such as oxidations, reductions, and electrophilic substitutions. These reactions are performed under controlled laboratory conditions, often requiring specific catalysts and reagents.

Results and Outcomes

The reactivity of 1-Chloro-2,6-naphthyridine leads to the formation of a wide array of structurally diverse compounds, which are further utilized in the development of drugs and other organic materials .

Anticancer Research

Application Summary

1-Chloro-2,6-naphthyridine derivatives have been studied for their potential anticancer properties, targeting various cancer cell lines.

Methods of Application

The anticancer activity is evaluated through in vitro assays on different cancer cell lines. The compounds are tested for their ability to inhibit cell growth and induce apoptosis.

Results and Outcomes

Some derivatives have shown promising results, demonstrating significant cytotoxicity against cancer cells. The structure-activity relationship (SAR) and molecular modeling studies help in understanding the mechanism of action .

HIV Treatment Research

Application Summary

Research into HIV treatment has explored the use of 1-Chloro-2,6-naphthyridine derivatives as potential inhibitors of the virus.

Methods of Application

The derivatives are tested for their ability to interfere with the life cycle of HIV, particularly targeting the viral enzymes essential for replication.

Results and Outcomes

Certain derivatives have exhibited the ability to inhibit HIV replication, providing a basis for further development of antiretroviral drugs .

Agricultural Chemistry

Application Summary

In agricultural chemistry, 1-Chloro-2,6-naphthyridine derivatives are investigated for their use as pesticides and herbicides due to their biological activity.

Methods of Application

The compounds are applied to crops and tested for their efficacy in controlling pests and weeds. The application methods vary depending on the target organism and the crop.

Results and Outcomes

The derivatives have shown effectiveness in pest and weed control, contributing to increased crop yield and protection .

Photophysical Applications

Application Summary

1-Chloro-2,6-naphthyridine compounds are also used in photophysical applications due to their unique optical properties.

Methods of Application

These compounds are incorporated into materials and devices that require specific light absorption and emission characteristics.

Results and Outcomes

The incorporation of 1-Chloro-2,6-naphthyridine derivatives into photophysical devices has led to improved performance in terms of light absorption and emission, enhancing the efficiency of these devices .

This analysis provides a detailed overview of the diverse applications of 1-Chloro-2,6-naphthyridine in various scientific fields, highlighting the compound’s versatility and potential for further research and development.

Diagnostic Applications

Application Summary

1-Chloro-2,6-naphthyridine derivatives are utilized in diagnostic assays due to their fluorescent properties, which can be used to detect biological molecules or processes.

Methods of Application

These compounds are incorporated into sensors or probes that react with specific analytes, causing a change in fluorescence that can be measured. The concentration of the analyte is then determined based on the fluorescence intensity.

Results and Outcomes

The use of 1-Chloro-2,6-naphthyridine derivatives in diagnostics has led to the development of sensitive and selective assays for various biomolecules, improving the accuracy of diagnostic procedures .

Material Science

Application Summary

In material science, 1-Chloro-2,6-naphthyridine compounds are explored for their potential to create new materials with desirable electronic and optical properties.

Methods of Application

These compounds are synthesized and incorporated into polymers or other materials to modify their electronic characteristics, such as conductivity or photoreactivity.

Results and Outcomes

The incorporation of 1-Chloro-2,6-naphthyridine derivatives has resulted in materials with enhanced electronic properties, which are beneficial for various applications, including electronics and photonics .

Chemical Sensing

Application Summary

1-Chloro-2,6-naphthyridine derivatives are used in chemical sensing to detect the presence of specific chemicals or environmental pollutants.

Methods of Application

The derivatives are used as active components in sensors that undergo a measurable response, such as a color change, when exposed to the target chemical.

Results and Outcomes

These sensors have shown effectiveness in detecting low concentrations of pollutants, contributing to environmental monitoring and safety .

Neuropharmacology

Application Summary

Research in neuropharmacology has investigated 1-Chloro-2,6-naphthyridine derivatives for their potential effects on the central nervous system and as treatments for neurological disorders.

Methods of Application

The derivatives are tested in animal models or cell cultures to assess their impact on neurological pathways and their therapeutic potential in conditions such as Alzheimer’s disease and epilepsy.

Results and Outcomes

Some derivatives have demonstrated neuroprotective effects and are being studied further for their potential use in treating neurological disorders .

Anti-Inflammatory and Analgesic Research

Application Summary

1-Chloro-2,6-naphthyridine derivatives are examined for their anti-inflammatory and analgesic properties, which could lead to new treatments for pain and inflammation.

Methods of Application

The compounds are subjected to pharmacological testing to evaluate their efficacy in reducing inflammation and pain in various models.

Results and Outcomes

Certain derivatives have shown promising anti-inflammatory and analgesic activities, indicating their potential as new therapeutic agents .

Antimicrobial Research

Application Summary

The antimicrobial properties of 1-Chloro-2,6-naphthyridine derivatives are explored to develop new antibiotics and antifungal agents.

Methods of Application

These compounds are tested against a range of bacterial and fungal strains to determine their effectiveness in inhibiting growth or killing the pathogens.

Results and Outcomes

Several derivatives have exhibited strong antimicrobial activity, making them candidates for further development into antimicrobial drugs .

Propiedades

IUPAC Name |

1-chloro-2,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHXOMIPBUWDIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512280 | |

| Record name | 1-Chloro-2,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2,6-naphthyridine | |

CAS RN |

80935-78-0 | |

| Record name | 1-Chloro-2,6-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80935-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2,6-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

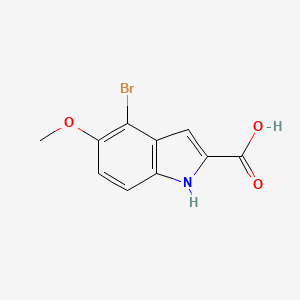

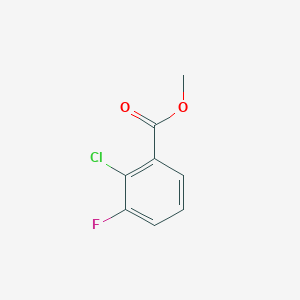

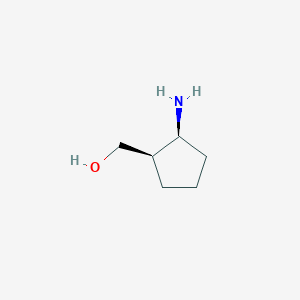

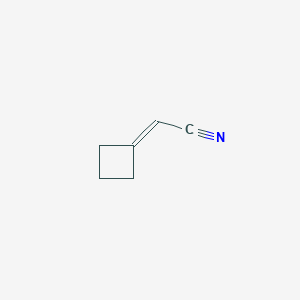

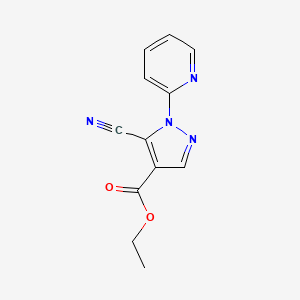

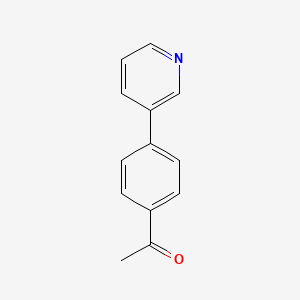

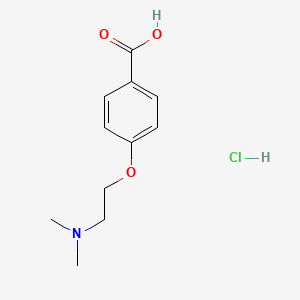

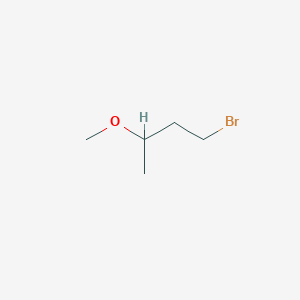

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea](/img/structure/B1601193.png)

![1-Oxaspiro[4.5]decan-8-one](/img/structure/B1601205.png)